Scaffold Isomerism: [2,3-c] vs. [3,4-c] Tetrahydropyrrolopyrazole – Underexplored Chemical Space with No Marketed Drug Overlap
The tetrahydropyrrolo[2,3‑c]pyrazole scaffold has been explicitly noted as 'only sparsely explored with no significant systematic study or defined application in drug design,' while the tetrahydropyrrolo[3,4‑c]pyrazole isomer is represented in the marketed drug omarigliptin and the Phase‑2 candidate danusertib [1]. This means the [2,3‑c] scaffold occupies a fundamentally lower‑density IP territory, offering a patent‑differentiation advantage that the [3,4‑c] series cannot provide.
| Evidence Dimension | Medicinal-chemistry maturity and IP density of scaffold isomer |
|---|---|
| Target Compound Data | Tetrahydropyrrolo[2,3‑c]pyrazole: 0 marketed drugs, 0 Phase‑2+ clinical candidates, sparse systematic SAR reported |
| Comparator Or Baseline | Tetrahydropyrrolo[3,4‑c]pyrazole: ≥1 marketed drug (omarigliptin), ≥1 Phase‑2 candidate (danusertib), extensive SAR published |
| Quantified Difference | Qualitative categorical gap: 'sparsely explored' vs. 'most explored representative of this class' |
| Conditions | Literature survey up to 2021 (Advances in Heterocyclic Chemistry, Vol. 133) |
Why This Matters
A scaffold with no pre-existing clinical or patented overlap lowers freedom-to-operate risk and increases the probability of discovering novel intellectual property in kinase and GPCR programs.
- [1] Meanwell, N.A.; Sistla, R. A survey of applications of tetrahydropyrrolo-3,4-azoles and tetrahydropyrrolo-2,3-azoles in medicinal chemistry. Advances in Heterocyclic Chemistry 2021, 133, 71–148. DOI: 10.1016/bs.aihch.2020.12.001. View Source
